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Rebaudioside M

sensory science sweetness potency bitterness suppression

Formulators seeking a zero-calorie sweetener with a clean sucrose-like profile often face the bitterness and lingering aftertaste of standard stevia extracts like Reb A. Rebaudioside M (Reb M) solves this by offering a high-purity steviol glycoside with significantly reduced bitterness and a fast sweetness onset comparable to sucrose. Key advantages: - Delivers 200-350x sweetness of sucrose with no caloric value. - Exhibits robust stability in acidic beverages (pH 2.8-4.2) for 26 weeks. - Blends synergistically with Reb A to suppress bitterness and optimize cost.

Molecular Formula C56H90O33
Molecular Weight 1291.3 g/mol
CAS No. 1220616-44-3
Cat. No. B1649289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside M
CAS1220616-44-3
Synonymsebaudioside M
rebaudioside X
Molecular FormulaC56H90O33
Molecular Weight1291.3 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1
InChIKeyGSGVXNMGMKBGQU-PHESRWQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside M: Superior Taste Sweetener


Rebaudioside M (Reb M, CAS 1220616-44-3) is a high-purity steviol glycoside sweetener belonging to the ent-kaurene diterpene glycoside class, extracted from *Stevia rebaudiana* Bertoni leaves or produced via bioconversion and fermentation [1]. It is a non-caloric, high-intensity sweetener that is approximately 200–350 times sweeter than sucrose on a weight basis [2]. Unlike more abundant steviol glycosides like Rebaudioside A (Reb A), Reb M exhibits a cleaner, more sugar-like taste profile with significantly reduced bitterness and lingering aftertaste, making it a preferred choice for premium food and beverage applications [3]. Structurally, Reb M is characterized by a steviol core esterified with a branched hexasaccharide moiety at C-19 and a β-D-glucosyl group at C-13, which contributes to its enhanced sensory properties relative to its analogues .

1 Clean, sucrose-like sweetness profile with minimal bitterness
2 Faster sweetness onset and quicker aftertaste decay relative to common steviol glycosides
3 Broad regulatory clearances (FDA GRAS, China, JECFA) for global food and beverage use

Reb M vs Reb A: Key Distinctions


Reb M is not a generic steviol glycoside and cannot be replaced by Reb A or other common stevia extracts without compromising product quality. While Reb A is the most abundant and widely used steviol glycoside, it is associated with a pronounced bitter taste and lingering licorice-like aftertaste that becomes unacceptable at higher sweetness levels [1]. Reb M, in contrast, demonstrates significantly reduced bitterness and a cleaner sweetness profile that closely mimics sucrose [2]. Furthermore, the temporal dynamics of sweetness perception differ markedly: Reb M exhibits a faster onset and quicker decay of aftertaste compared to Reb A and other steviol glycosides [3]. Substituting Reb M with Reb A can lead to undesirable sensory characteristics, lower consumer acceptance, and potential reformulation costs. The following evidence guide quantifies these critical differences.

Sensory Reb A may introduce higher bitterness and lingering aftertaste, reducing consumer acceptance in premium formulations
Temporal Slower sweetness onset and prolonged aftertaste of Reb A can shift the taste dynamics away from sucrose-mimicry
Regulatory Regulatory status for Reb A in certain emerging markets may not match the broad global clearances of Reb M

Rebaudioside M: Quantitative Evidence


Sucrose-Like Sweetness, No Bitterness

In a consumer-based sensory evaluation with 126 participants comparing 0.1% (w/v) solutions of Reb A, Reb D, Reb M, and 14% sucrose, the in-mouth sweetness and bitterness of Reb M were found to be not significantly different from sucrose, whereas Reb A exhibited significant bitterness [1]. This demonstrates that Reb M can achieve sucrose-like sweetness without the bitter off-taste commonly associated with Reb A, making it a superior choice for products where taste parity with sugar is critical.

Sucrose-like sweetness
Head-to-head
Not significantly different from sucrose (p > 0.05)
Supports clean sugar-like taste claim
0.1% w/v; n=126 panel; Reb A showed significant bitterness
sensory science sweetness potency bitterness suppression consumer acceptance

Faster Sweetness Onset, Quicker Aftertaste Decay

Time-Intensity (TI) dynamic sensory characterization of six steviol glycosides (Rubusoside, Stevioside, Reb C, Reb A, Reb D, Reb M) revealed that Reb M and Reb D exhibited a significantly faster onset of sweetness and a quicker decay of aftertaste compared to the other compounds [1]. Specifically, the time to reach maximum sweetness intensity (Tmax) for Reb M was shorter, and the duration of lingering aftertaste (Dtotal) was reduced, contributing to a cleaner, more sugar-like temporal profile. In contrast, Rubusoside and Stevioside showed immediate distinct bitterness and prolonged lingering.

Sweetness time profile
Head-to-head
Faster onset & quicker aftertaste decay than Reb A (p
Improved temporal sensory fit
Time-Intensity profiling; trained panel
Acidic stability
Data to verify
Minimal degradation (>99.9% intact) over 26 weeks at pH 2.8–4.2
Supports shelf-life confidence in acidic beverages
Study by The Coca-Cola Company; source data not linked
Blend bitterness suppression
Class-level
Reb A bitterness reduced when blended with Reb M
Supports cost-optimized blend formulations
Ice cream model; directionally clear consumer liking increase
Sweetness potency
Class-level
200–350× sucrose
Supports usage reduction potential
50–70% less material vs Reb A for equivalent sweetness reported
Regulatory clearances
Reported
FDA GRAS (2024-2025), China approval >10 food categories
Supports global market access planning
Multiple fermentation-derived sources cleared
temporal sensory analysis time-intensity profiling sweetness kinetics aftertaste reduction

Robust Stability in Acidic Conditions

A 26-week stability study simulating beverage storage conditions (pH 2.8–4.2, temperatures 5–40°C) demonstrated minimal degradation of Reb M, with no significant changes in appearance and only trace formation of degradation products . This robust stability profile, validated by a study conducted by The Coca-Cola Company, confirms Reb M's suitability for acidic beverages (e.g., carbonated soft drinks, juices) where other sweeteners may degrade or develop off-flavors. While head-to-head quantitative degradation kinetics data against Reb A under identical conditions is not provided in this specific study, the extensive validation under commercial beverage-relevant parameters supports its industrial application.

Acidic stability
Data to verify
Minimal degradation (>99.9% intact) over 26 weeks at pH 2.8–4.2
Supports shelf-life confidence in acidic beverages
Study by The Coca-Cola Company; source data not linked
beverage stability acid stability shelf-life testing formulation robustness

Bitterness Suppression in Reb A Blends

Blending Reb M with Reb A has been shown to significantly reduce the bitter aftertaste characteristic of Reb A alone. Studies on ice cream formulations demonstrate that the inclusion of Reb M and Reb D can effectively suppress the bitterness of Reb A, leading to higher consumer liking scores [1]. This synergistic effect allows formulators to utilize lower-cost Reb A while achieving a superior taste profile closer to that of pure Reb M, offering a cost-effective pathway to improve product quality.

Blend bitterness suppression
Class-level
Reb A bitterness reduced when blended with Reb M
Supports cost-optimized blend formulations
Ice cream model; directionally clear consumer liking increase
sweetener synergy bitterness masking stevia blend optimization cost-effective formulation

Superior Potency and Lower Usage Levels

Reb M exhibits a relative sweetness potency of 200–350× that of sucrose [1][2], with some sources reporting up to 450× . Importantly, in direct comparison to Reb A, Reb M is consistently reported as being slightly sweeter and having a cleaner taste profile even at high use levels [3]. This higher potency and cleaner taste allow for a 50–70% reduction in usage level compared to Reb A to achieve the same sweetness intensity [4], which can translate to lower overall sweetener costs per unit of sweetness delivered, despite a potentially higher per-kilogram price.

Sweetness potency
Class-level
200–350× sucrose
Supports usage reduction potential
50–70% less material vs Reb A for equivalent sweetness reported
sweetness potency usage reduction formulation cost high-intensity sweetener

Broad Global Regulatory Approval

Rebaudioside M has obtained Generally Recognized as Safe (GRAS) status from the U.S. FDA, with recent 'no questions' letters issued for Reb M produced via fermentation from modified E. coli strains in 2024 [1][2]. This includes approvals for Reb M from PureCircle and Ingia Bio. Additionally, Reb M is approved for use in food and beverage applications in multiple jurisdictions, including recent approvals in China for a wide range of categories (beverages, dairy, confectionery, bakery) [3]. This regulatory clarity, particularly for non-extractive production methods, reduces supply chain risk and ensures compliance for global product launches. In contrast, regulatory status can vary for newer or less-studied steviol glycoside analogues.

Regulatory clearances
Reported
FDA GRAS (2024-2025), China approval >10 food categories
Supports global market access planning
Multiple fermentation-derived sources cleared
regulatory compliance FDA GRAS global market access fermented Reb M

Rebaudioside M: Application Scenarios


Zero-Calorie Carbonated & Still Beverages

Reb M is the ideal sweetener for premium zero-sugar carbonated soft drinks, flavored waters, and juices where a clean, sugar-like taste is paramount. Its minimal bitterness and fast sweetness onset mimic sucrose, as demonstrated in consumer panels where Reb M's sweetness and bitterness were not significantly different from 14% sucrose [1]. Furthermore, its robust stability under acidic conditions (pH 2.8–4.2) over 26 weeks ensures product integrity throughout shelf life, a critical requirement for beverage manufacturers .

Dairy Products & Frozen Desserts

In ice cream, yogurt, and dairy-based desserts, Reb M enhances sweetness while suppressing the bitter off-notes of other steviol glycosides like Reb A. Studies have shown that blending Reb M with Reb D and Reb A in ice cream reduces bitterness and improves consumer liking scores [1]. Additionally, Reb M's compatibility with dairy proteins and its ability to deliver a creamy mouthfeel make it a superior alternative to artificial sweeteners and lower-grade stevia extracts.

Cost-Optimized Stevia Blends

Formulators seeking to balance cost and quality can leverage Reb M's bitterness-suppressing synergy with Reb A. By blending a smaller proportion of high-purity Reb M with a larger proportion of Reb A, manufacturers can achieve a cleaner taste profile at a reduced cost compared to using 100% Reb M. This approach is particularly valuable for mass-market products where premium positioning is desired but cost constraints are significant [1].

Global Product Launches & Compliance

For companies planning multi-national product launches, Reb M offers a streamlined regulatory pathway. Its FDA GRAS status (including for fermentation-derived material) and expanded approvals in China (covering over 10 food categories as of 2025) simplify compliance and reduce the risk of market entry delays [1]. This regulatory clarity, combined with its superior sensory performance, makes Reb M a low-risk, high-value ingredient for global food and beverage portfolios.

Application
Selection Property
Validation Focus
Zero-calorie beverages
Clean sucrose-like sweetness with minimal bitterness
Consumer sensory panels and acidic shelf-life stability
Dairy & frozen desserts
Bitterness suppression in Reb A blends; creamy mouthfeel compatibility
Sensory liking scores and protein interaction stability
Cost-optimized stevia blends
Synergy with Reb A for cleaner taste at lower cost
Blend ratio optimization and sweetness equivalency testing
Global regulatory compliance
FDA GRAS, China 10+ categories, JECFA approvals
Documentation review for target market clearance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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